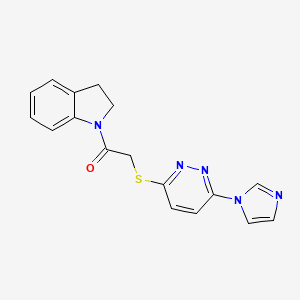

![molecular formula C19H13BrN4OS B2491446 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine CAS No. 1111418-94-0](/img/structure/B2491446.png)

3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the reaction of specific intermediates like piperazine derivatives with bromophenyl and oxadiazole components. For instance, the synthesis of a related compound was achieved by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 3-(4-nitrophenyl)-1,2,4-oxadiazole, highlighting the intricate steps involved in creating such complex molecules (Wang, Chen, Pu, & Wang, 2004).

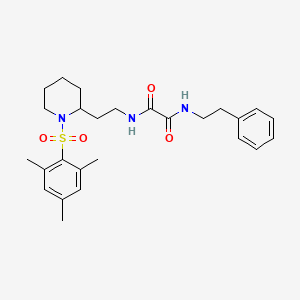

Molecular Structure Analysis

The molecular structure of related compounds typically features a planar configuration of the core rings, such as the triazine and oxadiazole rings, which are crucial for their chemical properties and reactivity. The crystal structure analysis often reveals intermolecular hydrogen bonding, contributing to the stability of the compound's structure in the solid state (Fun, Quah, Nithinchandra, & Kalluraya, 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including electrophilic substitution and aminomethylation, leading to the formation of diverse derivatives with potential biological activities. Their reactivity is influenced by the nature of substituents on the aromatic rings and the presence of electron-withdrawing or donating groups (Rehman et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure and intermolecular interactions within the compound. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications (Pan et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals and stability under various conditions, are key for predicting the compound's usefulness in synthesis and its potential as a lead compound in drug development. Studies on similar compounds have shown that their reactivity can be tailored by modifying the substituents on the aromatic rings, thus affecting their potential applications (Zou, Lai, Jin, & Zhang, 2002).

Wissenschaftliche Forschungsanwendungen

Biological Activities and Applications

Antimicrobial and Antifungal Properties : Research has shown that derivatives of phenothiazines, which share structural similarities with the compound , exhibit promising antibacterial and antifungal activities. These activities result from their interaction with biological systems through pharmacophoric substituents and their ability to penetrate biological membranes due to their lipophilic character (Pluta, Morak-Młodawska, & Jeleń, 2011).

Anticancer Potential : The oxadiazole ring is a critical pharmacophore in many compounds demonstrating anticancer activity. This is attributed to its ability to engage in hydrogen bonding interactions with enzymes and receptors, enhancing its pharmacological action (Verma et al., 2019).

Anti-inflammatory and Analgesic Effects : Certain derivatives have shown significant anti-inflammatory and analgesic properties, indicating their potential for developing new therapeutic agents for managing pain and inflammation (Lelyukh, 2019).

Antiviral and Antiparasitic Activities : The oxadiazole core has been identified as effective against various viruses and parasites, suggesting its use in treating infectious diseases (Pitasse-Santos, Sueth-Santiago, & Lima, 2017).

Antitubercular Properties : Modifications of the oxadiazole structure have led to compounds with potent antitubercular activity, underscoring the potential for developing new treatments for tuberculosis (Asif, 2014).

Wirkmechanismus

Target of Action

The compound contains a 1,2,4-oxadiazole moiety, which is known to be a bioisostere of amide and shows better hydrolytic and metabolic stability . Compounds containing this moiety have been found to bind with high affinity to multiple receptors

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-bromophenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN4OS/c20-15-9-5-4-8-14(15)19-21-17(25-24-19)12-26-18-11-10-16(22-23-18)13-6-2-1-3-7-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEDZJKFDFXTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-bromophenyl)methoxy]thian-4-imine](/img/structure/B2491364.png)

![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2491369.png)

![4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B2491370.png)

![2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2491371.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2491374.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2491375.png)

![1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide](/img/structure/B2491376.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2491381.png)